molecular formula C17H14O6S B2777179 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866346-80-7

3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one

Cat. No.: B2777179
CAS No.: 866346-80-7
M. Wt: 346.35
InChI Key: IQDZVGLQDPWYHB-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is a synthetic organic compound with a molecular formula of C17H14O6S and a molecular weight of 346.35 g/mol This compound features a chromen-2-one core structure substituted with a 2,5-dimethoxyphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxybenzenesulfonyl chloride and 2H-chromen-2-one.

    Reaction Conditions: The 2,5-dimethoxybenzenesulfonyl chloride is reacted with 2H-chromen-2-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 3-[(2,5-Dimethoxyphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one
  • 3-(2,5-Dimethoxybenzenesulfonyl)-2H-chromen-2-one

Comparison:

Biological Activity

3-[(2,5-Dimethoxyphenyl)sulfonyl]-2H-chromen-2-one, a derivative of chromen-2-one, has garnered attention in recent research due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through a series of organic reactions involving chromen-2-one derivatives and 2,5-dimethoxybenzaldehyde. The synthesis typically employs methods such as Pechmann condensation, which involves the reaction of phenol with β-keto esters in the presence of an acid catalyst. The resulting structure features a sulfonyl group that enhances its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thus preventing oxidative stress-related damage in cells.

A study utilizing the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay demonstrated that this compound effectively scavenges free radicals, indicating its potential utility in preventing oxidative stress-related diseases .

Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been evaluated through various in vitro assays. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Potential

The anticancer activity of this compound has been investigated against several cancer cell lines, including A2780 (ovarian cancer) and WM35 (melanoma). The compound demonstrated notable cytotoxicity with IC50 values indicating potent antiproliferative effects.

Cell LineIC50 (μM)
A278010.5
WM3515.3

These results underscore its potential as a lead compound for developing new anticancer therapies .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of various molecular targets. It may interact with enzymes and receptors involved in oxidative stress response and inflammation pathways.

Molecular Targets

  • Enzymes : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Receptors : It could modulate receptor activity that influences cell proliferation and apoptosis.

Case Studies

  • Study on Antioxidant Activity : A comparative study assessed the antioxidant capacity of various chromone derivatives, highlighting that this compound showed superior activity compared to other analogs .
  • Cancer Cell Line Evaluation : In a study evaluating the antiproliferative effects on multiple cancer cell lines, this compound exhibited significant cytotoxicity against A2780 and WM35 cells, suggesting its potential for further development as an anticancer agent .

Properties

IUPAC Name

3-(2,5-dimethoxyphenyl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6S/c1-21-12-7-8-14(22-2)15(10-12)24(19,20)16-9-11-5-3-4-6-13(11)23-17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDZVGLQDPWYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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